[(2-bromo-4,5-dimethoxyphenyl)methyl](methyl)amine hydrochloride
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Overview
Description
(2-Bromo-4,5-dimethoxyphenyl)methylamine hydrochloride is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a bromine atom and two methoxy groups attached to a benzene ring, along with a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-bromo-4,5-dimethoxyphenyl)methylamine hydrochloride typically involves multiple steps:
Bromination: The starting material, 4,5-dimethoxybenzyl alcohol, is brominated using bromine in the presence of a suitable solvent like acetic acid to yield 2-bromo-4,5-dimethoxybenzyl alcohol.
Amination: The brominated intermediate is then subjected to a nucleophilic substitution reaction with methylamine. This step is usually carried out in a solvent such as ethanol or methanol under reflux conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of (2-bromo-4,5-dimethoxyphenyl)methylamine hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or reduce the imine group to an amine.
Substitution: The bromine atom can be substituted by various nucleophiles, such as thiols, amines, or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or sodium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dehalogenated amines or fully reduced amines.
Substitution: Various substituted phenethylamines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, (2-bromo-4,5-dimethoxyphenyl)methylamine hydrochloride serves as a versatile intermediate for the preparation of more complex molecules. It is used in the synthesis of various heterocyclic compounds and as a building block for pharmaceuticals.
Biology
The compound is studied for its potential biological activities, including its interaction with neurotransmitter systems. It may serve as a lead compound for the development of new psychoactive substances or therapeutic agents.
Medicine
Research into the medicinal applications of this compound includes its potential use as an antidepressant or anxiolytic agent. Its structural similarity to other bioactive phenethylamines suggests it may have significant pharmacological effects.
Industry
In the chemical industry, (2-bromo-4,5-dimethoxyphenyl)methylamine hydrochloride is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable intermediate in various synthetic pathways.
Mechanism of Action
The mechanism by which (2-bromo-4,5-dimethoxyphenyl)methylamine hydrochloride exerts its effects is primarily through its interaction with neurotransmitter receptors in the brain. It is believed to modulate the activity of serotonin, dopamine, and norepinephrine receptors, leading to altered neurotransmission. This modulation can result in changes in mood, perception, and cognition.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,5-dimethoxyphenethylamine: Similar in structure but lacks the methylamine group.
2,5-Dimethoxy-4-methylamphetamine: Contains a methyl group instead of a bromine atom.
2,5-Dimethoxy-4-iodoamphetamine: Contains an iodine atom instead of a bromine atom.
Uniqueness
(2-Bromo-4,5-dimethoxyphenyl)methylamine hydrochloride is unique due to the presence of both a bromine atom and a methylamine group, which confer distinct chemical and biological properties. Its specific substitution pattern allows for unique interactions with biological targets and distinct reactivity in chemical synthesis.
Properties
CAS No. |
140843-58-9 |
---|---|
Molecular Formula |
C10H15BrClNO2 |
Molecular Weight |
296.6 |
Purity |
95 |
Origin of Product |
United States |
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